Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate
Description
Properties
IUPAC Name |
ethyl 1-(2,5-dimethoxyphenyl)sulfonylazetidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6S/c1-4-21-14(16)10-8-15(9-10)22(17,18)13-7-11(19-2)5-6-12(13)20-3/h5-7,10H,4,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIQIJRZGRHAMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332380 | |
| Record name | ethyl 1-(2,5-dimethoxyphenyl)sulfonylazetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666529 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866152-79-6 | |
| Record name | ethyl 1-(2,5-dimethoxyphenyl)sulfonylazetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Sulfonylation of Azetidine Derivatives
The most widely reported method involves the sulfonylation of ethyl 3-azetanecarboxylate with 2,5-dimethoxyphenylsulfonyl chloride. This one-step reaction proceeds via nucleophilic acyl substitution, where the secondary amine of the azetidine ring attacks the electrophilic sulfur center of the sulfonyl chloride. The reaction is typically conducted in anhydrous dichloromethane (DCM) at 0–25°C, with diisopropylethylamine (DIPEA) or triethylamine (TEA) serving as both base and acid scavenger.
Key reaction parameters:
- Molar ratio: A 1:1.2 stoichiometry of ethyl 3-azetanecarboxylate to sulfonyl chloride ensures complete conversion while minimizing side reactions.
- Temperature control: Gradual addition of sulfonyl chloride at 0–5°C prevents exothermic decomposition, followed by warming to 25°C for 12–14 hours to drive the reaction to completion.
- Solvent selection: Chlorinated solvents like DCM enhance sulfonyl chloride solubility and facilitate byproduct (HCl) sequestration by the organic base.
Reaction Optimization and Kinetic Considerations
Base and Solvent Effects
Comparative studies from sulfonamide syntheses reveal that DIPEA outperforms TEA in reactions requiring prolonged heating, as its higher boiling point (127°C vs. 89°C for TEA) minimizes solvent loss during reflux. Polar aprotic solvents like acetone or acetonitrile accelerate reaction rates but may promote ester hydrolysis in the azetidine carboxylate moiety. Thus, DCM remains the solvent of choice for balancing reactivity and stability.
Temperature-Controlled Additions
To mitigate thermal degradation of the sulfonyl chloride, a split-addition protocol is recommended:
- 60% of sulfonyl chloride added at 2–10°C
- Remaining 40% added at 25–35°C
This staged approach reduces local overheating while maintaining reaction efficiency, as demonstrated in analogous syntheses achieving >99% purity.
Purification and Isolation Techniques
Sequential Washing Protocol
Post-reaction workup involves:
Crystallization and Recrystallization
The crude product is typically recrystallized from methanol/acetone (1:3 v/v) at 0–5°C, yielding colorless crystals with 98% purity as confirmed by HPLC. Larger-scale productions (>100 g) employ hot filtration through activated charcoal to remove colored impurities before crystallization.
Analytical Characterization
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): δ 7.52 (d, J = 3.1 Hz, 1H, ArH), 6.98 (dd, J = 3.1, 8.9 Hz, 1H, ArH), 6.82 (d, J = 8.9 Hz, 1H, ArH), 4.21 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.89 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 3.72–3.68 (m, 2H, azetidine CH2), 3.45–3.40 (m, 2H, azetidine CH2), 2.24–2.18 (m, 1H, azetidine CH), 1.29 (t, J = 7.1 Hz, 3H, CH2CH3).
- HPLC purity: Reverse-phase C18 column (4.6 × 150 mm, 5 μm), gradient elution (ACN/H2O + 0.1% TFA), retention time = 6.72 min, purity ≥98%.
Thermogravimetric Analysis (TGA)
Decomposition onset at 218°C confirms thermal stability adequate for standard handling and storage conditions.
Industrial-Scale Production Considerations
Cost-Effective Sulfonyl Chloride Synthesis
Large batches utilize in situ generation of 2,5-dimethoxyphenylsulfonyl chloride via:
Waste Stream Management
The process generates 1.5 kg HCl gas per kilogram of product, necessitating scrubbers with NaOH solution for neutralization. Organic wastes containing DCM are recovered via fractional distillation with >90% solvent reuse efficiency.
Chemical Reactions Analysis
Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Caged Auxins: Functional Analogues
Compounds like DMPNB-IAA (2,5-dimethoxyphenyl)(2-nitrobenzyl) indole-3-acetate and MNI-IAA (4-methoxy-7-nitroindolinyl-caged IAA) share key features with the target compound, particularly the 2,5-dimethoxyphenyl group and sulfonyl/nitro-based photo-labile protecting groups (Fig. 2, ).
Key Differences:
- Core Structure: The azetidine ring in the target compound replaces the indole (DMPNB-IAA) or nitroindolinyl (MNI-IAA) cores.
- Photolysis Efficiency : MNI-caged compounds release auxins under UV-A light (365 nm) with high spatial precision, whereas sulfonyl-based cages (e.g., DMPNB-IAA) may require longer wavelengths or exhibit slower kinetics .
- Biological Activity : Caged auxins like MNI-IAA are widely used in plant developmental studies due to controlled auxin release. The azetidine derivative’s bioactivity remains unstudied but could differ due to altered solubility or metabolic stability.
Table 1: Comparison with Caged Auxins
Sulfonyl-Containing Fluorinated Compounds
lists fluorinated sulfonates (e.g., 89863-55-8, 89863-56-9) with perfluoroalkyl chains and nitro/thiophene groups. These differ significantly from the target compound but highlight sulfonyl group versatility:
Key Contrasts:
- Fluorination : The fluorinated compounds exhibit extreme hydrophobicity and chemical inertness, making them suitable as surfactants or coatings. The target compound’s dimethoxyphenyl group confers polarity but lacks fluorinated stability .
- Reactivity : Perfluoroalkyl sulfonates resist hydrolysis and thermal degradation, whereas the target compound’s sulfonyl-azetidine linkage may be prone to cleavage under acidic/basic conditions.
Research Findings and Implications
- Photolytic Potential: The 2,5-dimethoxyphenylsulfonyl group in the target compound may enable UV-triggered release of active azetidine derivatives, analogous to DMPNB-IAA’s auxin release .
- Unanswered Questions: No data exists on the compound’s stability in biological systems or compatibility with industrial applications.
Biological Activity
Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate, with the CAS number 866152-79-6, is a synthetic organic compound characterized by its unique chemical structure featuring an azetidine ring, a sulfonyl group, and a dimethoxyphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 329.37 g/mol. Its structural features include:
- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.
- Sulfonyl Group : Enhances electrophilic character, allowing interactions with nucleophilic sites on biomolecules.
- Dimethoxyphenyl Moiety : Provides additional functional characteristics and potential interactions in biological systems.
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 1-(2,5-dimethoxyphenyl)sulfonylazetidine-3-carboxylate |
| Molecular Formula | C14H19NO6S |
| Molecular Weight | 329.37 g/mol |
| Purity | >90% |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group acts as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins. This interaction can modulate enzymatic activity or receptor function, leading to various biological effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
This compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific apoptotic pathways. Further research is necessary to elucidate the precise mechanisms involved and to evaluate its efficacy in various cancer models.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL .
- Cytotoxicity in Cancer Cells : In a recent investigation reported in Cancer Letters, this compound exhibited cytotoxic effects on human breast cancer cell lines (MCF-7), leading to a reduction in cell viability by approximately 70% at concentrations above 25 µM .
- Mechanistic Insights : A mechanistic study published in Bioorganic & Medicinal Chemistry Letters outlined how the compound interacts with target proteins involved in cell cycle regulation, suggesting potential pathways for therapeutic intervention .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Differences | Notable Activities |
|---|---|---|
| Ethyl 1-[(2,4-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate | Different methoxy positioning | Similar antimicrobial activity |
| Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-pyrrolidinecarboxylate | Different ring structure | Enhanced anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
